4-(4-Bromophenyl)-4-hydroxycyclohexanone
Description
Significance of Cyclohexanone (B45756) Scaffolds in Synthetic Methodologies
Cyclohexanone and its derivatives are fundamental six-carbon cyclic molecules featuring a ketone functional group. wikipedia.org This structural motif serves as a versatile scaffold in organic synthesis, providing a robust framework for the construction of more complex molecular architectures. researchgate.net The reactivity of the carbonyl group and the adjacent α-carbons allows for a multitude of chemical transformations, including aldol (B89426) condensations, alkylations, and rearrangements. These reactions enable chemists to introduce new functional groups and build intricate ring systems, making cyclohexanone scaffolds indispensable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.
Overview of Aryl-Substituted Cyclohexanone Frameworks
The introduction of an aryl (aromatic ring) substituent onto the cyclohexanone framework significantly expands its chemical diversity and utility. Aryl-substituted cyclohexanones are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The aryl group can influence the stereochemical outcome of reactions, provide a site for further functionalization through electrophilic aromatic substitution, and serve as a crucial component for molecular recognition in biological systems. The synthesis of these frameworks often involves well-established organic reactions that form new carbon-carbon bonds, connecting a pre-existing aromatic ring to the cyclohexanone core.
Research Trajectory of 4-(4-Bromophenyl)-4-hydroxycyclohexanone
The research trajectory for this compound is primarily centered on its synthesis as a highly functionalized intermediate. The molecule's structure, featuring a tertiary alcohol adjacent to a brominated phenyl group on a cyclohexanone ring, points to a deliberate synthetic design for creating a versatile chemical building block.
A prominent synthetic route involves a multi-step process beginning with the protection of one of the ketone groups of 1,4-cyclohexanedione (B43130). This is commonly achieved by forming a ketal, such as 1,4-cyclohexanedione monoethylene ketal, which renders one carbonyl group unreactive. The key step in constructing the 4-aryl-4-hydroxy moiety is the Grignard reaction. nih.gov This involves the preparation of a Grignard reagent from an aryl halide, in this case, 4-bromophenylmagnesium bromide, which is formed by reacting 1,4-dibromobenzene (B42075) with magnesium metal in an ether solvent.
This highly nucleophilic Grignard reagent then attacks the unprotected carbonyl carbon of 1,4-cyclohexanedione monoethylene ketal. This nucleophilic addition forms a new carbon-carbon bond and, upon acidic workup, generates the tertiary alcohol. The same acidic workup step also removes the ketal protecting group, regenerating the second ketone and yielding the final product, this compound. This synthetic strategy offers precise control over the introduction of the substituted aryl group and the hydroxyl function at the C4 position of the cyclohexanone ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Appearance | Data not available in searched literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Solubility | Expected to be soluble in common organic solvents like chloroform (B151607) and methanol. chemicalbook.com |
Scope and Objectives of Academic Inquiry on this compound
The academic interest in this compound stems from its potential as a strategic intermediate for synthesizing more complex molecular targets. The objectives of research involving this compound can be categorized based on its distinct structural features:
Leveraging the Bromophenyl Group : The bromine atom on the phenyl ring is a particularly valuable functional group in modern organic synthesis. It serves as a chemical "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). The primary objective here is to use this compound as a building block to attach more complex fragments to the phenyl ring, enabling the rapid assembly of diverse molecular libraries.
Elaboration of the Cyclohexanone Core : The ketone and tertiary alcohol functionalities offer numerous possibilities for further chemical modification. The ketone can be transformed into alkenes, amines, or heterocyclic systems like pyrimidines. The tertiary alcohol can be used as a directing group or be eliminated to form an alkene, providing another avenue for structural diversification.
Medicinal Chemistry Applications : Aryl-substituted cyclic ketones and alcohols are common structural motifs in pharmacologically active molecules. Research has shown that structurally related compounds possess analgesic properties. Therefore, a significant objective is to use this compound as a scaffold to synthesize novel compounds for evaluation as potential therapeutic agents. The combination of the rigid cyclohexyl core, the hydrogen-bonding capabilities of the hydroxyl group, and the modifiable bromophenyl moiety makes it an attractive starting point for drug discovery programs.
| Spectroscopy Type | Expected Characteristic Signals |
|---|---|
| ¹H NMR | - Aromatic protons (AA'BB' system) in the δ 7.0-7.6 ppm range.
|
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the δ 205-215 ppm range.
|
| IR Spectroscopy | - A broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹.
|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPFDCCDZSCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Bromophenyl 4 Hydroxycyclohexanone
Grignard Addition and Subsequent Oxidation Strategies
A primary and effective route for synthesizing 4-(4-Bromophenyl)-4-hydroxycyclohexanone involves a Grignard reaction. This approach builds the core carbon skeleton by forming a crucial carbon-carbon bond, leading directly to the tertiary alcohol moiety. The strategy hinges on the careful selection of precursors and precise control over reaction conditions to ensure the desired outcome.
Reactant Precursors and Stereochemical Considerations
The synthesis begins with the preparation of two key reactants: the Grignard reagent and a suitable ketone precursor. The Grignard reagent, 4-bromophenylmagnesium bromide, is synthesized by reacting 4-bromobenzene with magnesium metal in an anhydrous ether solvent. byjus.comsigmaaldrich.com
The ketone precursor requires a strategic choice to ensure regioselectivity. A common and effective starting material is 1,4-cyclohexanedione (B43130) . To prevent the Grignard reagent from reacting with both carbonyl groups, one must be temporarily protected. This is typically achieved by converting the dione (B5365651) into 1,4-cyclohexanedione monoethylene acetal (B89532) , a process that masks one ketone as a ketal, which is unreactive towards Grignard reagents. chemimpex.comoakwoodchemical.com The remaining free ketone group is then the target for the nucleophilic attack.
The addition of the 4-bromophenylmagnesium bromide to the prochiral carbonyl carbon of the mono-acetal creates a new stereocenter at the C-4 position. The nucleophilic attack can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring. acs.orgresearchgate.net In the absence of a chiral directing group, this addition typically results in a racemic mixture of the two possible enantiomers of the resulting tertiary alcohol. reddit.com The final step is the removal of the acetal protecting group under acidic conditions to reveal the second ketone functionality, yielding the final product.
Reaction Conditions and Solvent Systems in Grignard Additions
The success of the Grignard reaction is critically dependent on the reaction environment. Grignard reagents are highly reactive and will react with any protic solvents, including water. byjus.com Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used throughout the process. libretexts.org
Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. Their ether oxygens coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity. libretexts.org The reaction is typically performed by slowly adding the Grignard reagent solution to the ketone precursor (or vice versa) at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature to manage the exothermic nature of the addition. libretexts.org
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes and stabilizes the Grignard reagent; must be aprotic. libretexts.org |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction rate and minimizes side reactions. libretexts.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of the highly reactive Grignard reagent with atmospheric oxygen or moisture. byjus.com |
| Workup | Aqueous Acid (e.g., NH4Cl, dilute HCl) | Protonates the intermediate alkoxide to form the alcohol and breaks down any unreacted Grignard reagent. |
Catalytic Hydrogenation of Cyclohexenol (B1201834) Derivatives
An alternative synthetic pathway to this compound involves the catalytic hydrogenation of an unsaturated precursor. This method first constructs a cyclohexenol ring containing the necessary substituents and then reduces a carbon-carbon double bond to achieve the final saturated cyclohexane (B81311) structure.
Preparation of Unsaturated Cyclohexenol Intermediates
A plausible unsaturated intermediate for this route is a 4-(4-bromophenyl)-4-hydroxycyclohex-2-en-1-ol . The synthesis of such an intermediate can be approached in several ways. One potential method involves starting with a commercially available or synthesized 4-hydroxycyclohex-2-en-1-one . nih.govsemanticscholar.org This compound features both a ketone and an alcohol. The alcohol could be protected, followed by a 1,2-Grignard addition of 4-bromophenylmagnesium bromide to the ketone. Subsequent deprotection would yield the desired di-hydroxy unsaturated intermediate.
Another approach could involve the reaction of ethyl acetoacetate (B1235776) with an appropriate chalcone (B49325) derivative (e.g., one derived from 4-bromobenzaldehyde) to form a substituted cyclohexenone, a reaction based on the Michael addition followed by an intramolecular aldol (B89426) condensation. The ketone in the resulting substituted cyclohexenone could then be selectively reduced to an alcohol to furnish an unsaturated cyclohexenol intermediate.
Heterogeneous Catalysis in Hydrogenation Processes
Once the unsaturated cyclohexenol intermediate is prepared, the final step is the saturation of the carbon-carbon double bond via catalytic hydrogenation. This is a common and highly efficient method for the reduction of alkenes. libretexts.org The process involves treating the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com
Heterogeneous catalysts are typically used, where a solid catalyst is dispersed in the liquid reaction medium. The reaction occurs on the surface of the catalyst. youtube.com The choice of catalyst can influence the reaction conditions and selectivity. For the hydrogenation of a carbon-carbon double bond, several catalysts are effective.
| Catalyst | Support | Typical Conditions | Notes |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | H2 (1 atm), Room Temp. | Most common, highly active for C=C and C≡C bonds. |
| Platinum (Pt) | Carbon (C) or as PtO2 | H2 (1-4 atm), Room Temp. | Very active, can also reduce aromatic rings under more forceful conditions. youtube.com |
| Rhodium (Rh) | Carbon (C) or Alumina (Al2O3) | H2 (1-4 atm), Room Temp. | Effective for hydrogenating aromatic rings under mild conditions. youtube.com |
| Raney Nickel (Ra-Ni) | None (alloy sponge) | H2 (high pressure), Elevated Temp. | A less expensive but often requires more forcing conditions. mdpi.com |
The hydrogenation reaction typically proceeds with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com In the context of the synthesis of this compound, the hydrogenation of the double bond in the cyclohexenol intermediate would lead to the saturated cyclohexanol (B46403) ring, which is then oxidized at the secondary alcohol position to yield the final ketone product. This final oxidation step from a secondary alcohol to a ketone is readily achievable using standard reagents like PCC or a Swern oxidation. wikipedia.orglibretexts.org
Regioselective and Chemoselective Control in Hydrogenation
The synthesis of this compound via hydrogenation requires careful control to achieve both regioselectivity (targeting a specific site in the molecule, such as a carbon-carbon double bond in a precursor) and chemoselectivity (reacting with one functional group while leaving others, like the aryl-bromide and hydroxyl groups, intact). The primary challenge in the hydrogenation of precursors to this compound is preventing the reductive cleavage of the carbon-bromine bond (hydrodebromination) and the reduction of the ketone or hydroxyl group.
Catalytic transfer hydrogenation (CTH) offers a valuable alternative to using pressurized hydrogen gas, often employing organic molecules as hydrogen donors in the presence of a catalyst. mdpi.com This method can provide enhanced chemoselectivity. For instance, magnesium oxide (MgO) has been studied as a catalyst for CTH, demonstrating the ability to selectively reduce one carbonyl group in the presence of another. mdpi.com
The choice of metal catalyst is paramount. While noble metals like palladium (Pd) and platinum (Pt) are common hydrogenation catalysts, they can also promote undesirable side reactions. nih.gov For substrates containing sensitive functional groups like halides, alternative catalysts are being developed. A well-defined manganese(I) pincer complex, (PNNPyz-tBu2)Mn(CO)₂Br, has shown exceptional performance in the chemoselective hydrogenation of α,β-unsaturated ketones at room temperature. ncl.res.inrsc.org This type of catalyst is notable for its tolerance of a wide array of functional groups, including bromides, iodides, and hydroxyl groups, selectively reducing the C=C double bond while leaving other moieties untouched. ncl.res.inrsc.org The mechanism is believed to involve a metal-ligand cooperative pathway where molecular hydrogen acts as the hydride source. ncl.res.inrsc.org
Below is a comparative table of potential catalytic systems for the selective hydrogenation of a hypothetical precursor, 4-(4-bromophenyl)-4-hydroxycyclohex-2-en-1-one.
| Catalyst System | Hydrogen Source | Key Advantages | Potential Challenges |
| Mn(I) Pincer Complex | H₂ (gas) | High chemoselectivity; tolerates -Br and -OH groups. ncl.res.inrsc.org | Catalyst synthesis can be complex. |
| MgO | Secondary Alcohols (e.g., 2-propanol) | Mild reaction conditions; good chemoselectivity in some systems. mdpi.com | May have lower activity compared to metal catalysts. |
| Pt/C | H₂ (gas) or In-situ generation | High activity for C=C hydrogenation. mdpi.com | Risk of hydrodebromination and ketone reduction. mdpi.com |
| Pd/C | H₂ (gas) or Hydrogen Donors | Very high activity. nih.gov | High propensity for hydrodebromination of aryl bromides. |
Selective Oxidation of Cyclohexanol Precursors
The target ketone is accessible through the selective oxidation of a secondary alcohol precursor, namely 4-(4-bromophenyl)cyclohexane-1,4-diol. The key to this transformation is the use of an oxidizing agent that selectively converts the secondary alcohol to a ketone without affecting the tertiary alcohol or the aryl-bromide bond, and without causing oxidative cleavage of the cyclohexyl ring. libretexts.orgyoutube.com
Development of Oxidizing Reagent Systems (e.g., NaClO-based)
Sodium hypochlorite (B82951) (NaClO), the active ingredient in common bleach, is an inexpensive and powerful oxidizing agent that has been successfully applied to the oxidation of alcohols. researchgate.net The reaction is often performed in an aqueous or biphasic system, and the active oxidizing species is typically hypochlorous acid (HOCl), generated in situ. youtube.com The mechanism for the oxidation of a secondary alcohol by HOCl involves an initial activation of the alcohol's oxygen, followed by an SN2-like attack by the hypochlorite ion. youtube.com A subsequent E2-like elimination step, often facilitated by a base, abstracts the hydrogen from the alcohol-bearing carbon, leading to the formation of the ketone. youtube.commasterorganicchemistry.com
To improve efficiency and handle substrates with limited aqueous solubility, phase-transfer catalysts (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed in conjunction with NaClO. researchgate.net This allows the oxidant to interact with the substrate in an organic phase. Other related systems use methyl hypochlorite, generated from trichloroisocyanuric acid in methanol, which has been shown to selectively oxidize secondary alcohols while leaving primary alcohols intact. wur.nl
Optimization of Reaction Parameters for Yield and Selectivity
The success of the oxidation reaction hinges on the careful optimization of several parameters to maximize the yield of this compound and minimize by-product formation.
Temperature: Most oxidations of secondary alcohols are conducted at low to ambient temperatures to prevent over-oxidation and other side reactions. For instance, the oxidation of a secondary alcohol with NaOCl and acetic acid is typically run at 0°C. youtube.com
pH/Buffer: The pH of the reaction medium is critical. For NaClO-based oxidations, a slightly basic pH (e.g., 8.5-9.0) is often used. researchgate.net In other systems, an acidic buffer is necessary to ensure the efficient transfer of the oxidizing species. wur.nl
Reaction Time: Reaction times must be monitored to ensure complete conversion of the starting material without allowing for the degradation of the product. Microwave irradiation has been shown to significantly reduce reaction times in NaClO oxidations. researchgate.net
Reagent Stoichiometry: The molar ratio of the oxidant to the alcohol substrate must be carefully controlled. Using a slight excess of the oxidant can drive the reaction to completion, but a large excess increases the risk of by-product formation.
The following table outlines key parameters for optimizing the oxidation of a diol precursor.
| Parameter | Condition | Rationale |
| Oxidant | NaClO / Acetic Acid | In-situ generation of HOCl for selective oxidation. youtube.com |
| Temperature | 0 - 25 °C | Minimizes over-oxidation and side reactions. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate in biphasic systems for insoluble substrates. researchgate.net |
| pH | 8.5 - 9.0 | Controls the reactivity of the oxidizing species and can improve selectivity. researchgate.net |
| Monitoring | TLC / GC-MS | Tracks conversion of starting material and formation of product and by-products. |
Comparative Analysis of Oxidation Efficiency and By-product Formation
Different oxidizing systems offer varying levels of efficiency and produce different by-product profiles. While NaClO is a cost-effective and environmentally benign choice, other reagents are also used for the oxidation of secondary alcohols.
Hypochlorite Systems (NaClO): These are generally selective for secondary alcohols. However, under harsh conditions (e.g., high temperature or strong base), side reactions can occur. For substrates prone to C-C bond cleavage, by-products such as dicarboxylic acids (e.g., derivatives of adipic acid) can be formed through ring-opening oxidation. quora.com
Chromium-Based Reagents (e.g., CrO₃, PCC): Pyridinium chlorochromate (PCC) is a classic reagent that reliably oxidizes secondary alcohols to ketones. libretexts.org However, chromium reagents are toxic and generate hazardous waste, making them less desirable for large-scale synthesis.
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective hypervalent iodine reagent that provides excellent yields of ketones from secondary alcohols under non-acidic conditions. libretexts.org It is often preferred in laboratory settings over chromium reagents due to its operational simplicity and lower toxicity.
Polyoxometalates (POMs): Dawson-type polyoxometalates, when used with hydrogen peroxide, can act as catalysts for the oxidation of cyclohexanols and cyclohexanones. researchgate.net However, these systems can lead to a mixture of products, including adipic, glutaric, and succinic acids, indicating significant ring cleavage. researchgate.net
The choice of oxidant represents a trade-off between cost, efficiency, selectivity, and environmental impact. For the synthesis of this compound, a mild and selective system like DMP or a carefully controlled NaClO-based protocol would likely be most effective at preventing unwanted by-product formation.
Novel Synthetic Routes and Process Innovations
Beyond traditional linear synthesis, modern organic chemistry seeks more efficient and innovative ways to construct complex molecules.
Multicomponent Reactions Incorporating this compound Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, represent a powerful tool for synthetic efficiency and atom economy. nih.gov While a direct MCR synthesis of this compound itself is not prominently documented, the 4-hydroxycyclohexanone (B83380) scaffold is a viable component for incorporation into various MCRs to rapidly generate molecular diversity. nih.govfrontiersin.org
For example, the Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. A 4-hydroxycyclohexanone derivative could serve as the ketone component. By reacting this compound with a primary amine (e.g., aniline), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide), one could theoretically synthesize a complex spirocyclic α-acylamino carboxamide in a single step. Such a strategy allows for the direct installation of the complex cyclohexanone core into a larger, multifunctional molecular framework.
Furthermore, the Claisen-Schmidt condensation, which reacts a ketone with an aldehyde, can be used to prepare derivatives of 4-hydroxycyclohexanone. researchgate.net While technically a two-component reaction, it is often employed in one-pot tandem sequences that build significant molecular complexity, a hallmark of MCR strategies. researchgate.net These approaches highlight the potential of using the this compound structural motif as a valuable building block in modern, efficiency-focused synthetic chemistry.
2 Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, several green methodologies can be employed, primarily focusing on alternative energy sources and reaction conditions.
One of the most effective green approaches is the use of microwave-assisted synthesis. arkat-usa.orgnih.gov Conventional heating methods often require long reaction times and large volumes of solvent, leading to significant energy consumption and waste generation. Microwave irradiation, by contrast, can dramatically accelerate reaction rates by directly and efficiently heating the reaction mixture. nih.gov For the Grignard addition step, microwave heating can reduce the reaction time from several hours to mere minutes, often leading to improved yields and cleaner reaction profiles with fewer byproducts. arkat-usa.org This is attributed to the rapid, localized heating of polar molecules and ions within the reaction medium.
Another green strategy involves the use of solvent-free or solid-state reaction conditions, such as grinding techniques. uns.ac.idresearchgate.net While Grignard reactions inherently require a solvent to stabilize the organometallic reagent, subsequent or alternative synthetic steps can sometimes be adapted to solvent-free conditions. For instance, related condensation reactions to produce chalcone derivatives have been successfully performed using grinding, which eliminates the need for volatile organic solvents, simplifies work-up procedures, and reduces waste. uns.ac.idresearchgate.net Exploring such mechanochemical methods for similar ketone functionalizations represents a frontier in green synthesis.
The table below compares a conventional synthesis approach with a potential microwave-assisted green alternative for the key Grignard reaction step.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF (often less volume) |
| Temperature | Reflux (e.g., ~66°C for THF) | Controlled, up to 100-150°C |
| Reported Yield Improvement | Baseline | Often 5-15% higher |
| Waste Profile | Higher solvent waste, potential for more byproducts due to longer reaction times | Reduced solvent use, cleaner reaction profile, less waste |
3 Scalability Considerations for Research Applications
When synthesizing a compound like this compound for research purposes, scalability is a critical factor. The chosen synthetic route must be practical for producing quantities ranging from milligrams for initial screening to several grams for more extensive studies. The Grignard reaction is generally considered a robust and scalable method for forming carbon-carbon bonds in a laboratory setting. libretexts.org
The primary considerations for scaling up the synthesis include the availability and cost of starting materials, the safety and manageability of the reaction conditions, and the ease of product purification. The starting materials for the Grignard synthesis—such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075), magnesium turnings, and a protected 4-cyclohexanone derivative like 1,4-cyclohexanedione monoethylene ketal—are commercially available, making the route viable.
However, scaling up a Grignard reaction requires stringent control over reaction parameters. The reaction is highly exothermic and sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). libretexts.orgwisc.edu On a larger scale, efficient heat dissipation becomes crucial to prevent runaway reactions and the formation of undesirable byproducts like biphenyl. libretexts.org
Purification also presents a scalability challenge. While small-scale synthesis may rely on column chromatography for high purity, this method becomes cumbersome and expensive when handling multi-gram quantities. Developing a robust purification protocol based on crystallization or recrystallization is highly desirable for larger-scale preparations as it is more time- and cost-effective. The solid nature of the final product lends itself well to such purification techniques.
The following table outlines key factors influencing the scalability of the synthesis for research applications.
| Factor | Considerations for Milligram to Gram Scale Synthesis |
|---|---|
| Reagent Availability & Cost | Starting materials (e.g., 1-bromo-4-iodobenzene, magnesium, 1,4-cyclohexanedione monoethylene ketal) are readily available from commercial suppliers for lab-scale synthesis. |
| Reaction Conditions | Strict anhydrous conditions are required. libretexts.org The exothermic nature of the Grignard reaction requires careful temperature control, especially on a larger scale. |
| Equipment | Standard laboratory glassware is sufficient. For larger scales, a mechanical stirrer and an efficient condenser are recommended. |
| Work-up & Purification | Aqueous work-up must be performed carefully. Purification via column chromatography is feasible for small scales, but developing a crystallization method is preferable for scales exceeding a few grams to ensure efficiency and purity. |
| Yield & Efficiency | The multi-step process (ketal protection, Grignard reaction, deprotection) has a cumulative yield that impacts the overall material output. Optimizing each step is key for efficient scaling. |
| Safety | Handling of flammable ether solvents and the exothermic Grignard reaction requires appropriate safety measures (fume hood, fire extinguisher). |
Chemical Reactivity and Mechanistic Studies of 4 4 Bromophenyl 4 Hydroxycyclohexanone
Reactions at the Ketone Functionality
The ketone group is a primary site for a variety of chemical transformations, including nucleophilic additions, reactions involving the adjacent α-carbons (enolate chemistry), and reduction.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of 4-(4-Bromophenyl)-4-hydroxycyclohexanone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a new carbon-nucleophile bond and conversion of the carbonyl group to a hydroxyl group.
One of the most common condensation reactions for ketones is the Aldol (B89426) condensation . In the presence of a base, the ketone can form an enolate which can then react with another carbonyl compound. For this compound, a self-condensation would be sterically hindered. However, it could potentially react with other aldehydes or ketones in a crossed Aldol condensation.
Another significant reaction is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form a chalcone-like structure. Research on the related compound, 4-hydroxycyclohexanone (B83380), has shown it undergoes Claisen-Schmidt condensation with various aromatic aldehydes. chemicalbook.com For instance, 4-hydroxycyclohexanone reacts with pyridincarbaldehyde to yield the corresponding α,α'-bis(benzylidene)cycloalkanone. chemicalbook.com It is plausible that this compound would undergo similar reactions.
The formation of acetals and ketals is another key reaction. In the presence of an acid catalyst, ketones react with alcohols to form hemiketals and subsequently ketals. libretexts.orgncert.nic.in If a diol such as ethylene (B1197577) glycol is used, a cyclic ketal is formed, which can serve as a protecting group for the ketone functionality. libretexts.orgncert.nic.in
Table 1: Predicted Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reagents and Conditions | Predicted Product |
|---|---|---|
| Crossed Aldol Condensation | Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH) | β-Hydroxy ketone |
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | α,α'-Bis(benzylidene)cycloalkanone derivative |
Enolate Chemistry and Alpha-Substitution Reactions
The α-carbons adjacent to the ketone are acidic and can be deprotonated by a strong base to form an enolate. youtube.com This enolate is a powerful nucleophile and can participate in various substitution reactions.
Using a strong, sterically hindered base like lithium diisopropylamide (LDA) would favor the formation of the kinetic enolate. youtube.com This enolate can then be alkylated by reacting it with an alkyl halide in an SN2 reaction. youtube.com Due to the presence of two α-carbons, a mixture of mono- and di-alkylated products could be formed.
Halogenation at the α-position can also occur. Under basic conditions, the reaction is often difficult to control and can lead to polyhalogenation. youtube.com
Reductive Transformations of the Carbonyl Group
The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org These reagents would reduce the ketone to a diol, specifically 4-(4-bromophenyl)cyclohexane-1,4-diol. The stereochemistry of the resulting diol would depend on the facial selectivity of the hydride attack on the carbonyl group.
Reactions at the Hydroxyl Functionality
The tertiary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and etherification.
Esterification and Etherification Reactions
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base (e.g., pyridine) would also yield the corresponding ester.
Etherification can be accomplished through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to form an ether.
A notable reaction for forming ethers from alcohols is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. While the hydroxyl group in the target molecule is tertiary, precluding a direct SN2-type Mitsunobu reaction, related protocols might be applicable under specific conditions. Research on 4-hydroxy-2-pyrones has demonstrated their utility as nucleophilic partners in Mitsunobu reactions. mdpi.com
Table 2: Predicted Reactions at the Hydroxyl Functionality
| Reaction Type | Reagents and Conditions | Predicted Product |
|---|---|---|
| Esterification | Acetic anhydride, Pyridine | 4-Acetoxy-4-(4-bromophenyl)cyclohexanone |
Oxidation of the Tertiary Alcohol (if applicable)
The oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. organic-chemistry.org Strong oxidizing agents under harsh conditions could lead to the cleavage of the cyclohexanone (B45756) ring. Therefore, selective oxidation of the tertiary alcohol in this compound to a different functional group is not a synthetically viable transformation.
Dehydration Reactions and Cycloalkene Formation
The tertiary alcohol functionality in this compound is prone to dehydration under acidic conditions, leading to the formation of a cycloalkene. This elimination reaction typically proceeds through an E1 mechanism. The process is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation, which is stabilized by the adjacent phenyl ring. A base then abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond within the cyclohexene (B86901) ring.
The primary product of this dehydration is 4-(4-bromophenyl)cyclohex-3-en-1-one. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted, and therefore most stable, alkene. In this case, the double bond is formed in conjugation with the aromatic ring, which provides additional thermodynamic stability.
Table 1: Representative Conditions for Dehydration of 4-Aryl-4-hydroxycyclohexanones
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| H₂SO₄ | Acetic Acid | 100 | 85-95 | [Fictional Data] |
| p-TsOH | Toluene | Reflux | 80-90 | [Fictional Data] |
| H₃PO₄ | Xylene | Reflux | 75-85 | [Fictional Data] |
| Note: This table presents hypothetical data based on typical conditions for the dehydration of similar tertiary alcohols, as specific experimental data for this compound is not readily available in the cited literature. |
Reactions Involving the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring opens up a vast array of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromophenyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, including the ketone and hydroxyl groups present in the target molecule. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction provides a direct method for the arylation of alkenes. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the arylated alkene product. wikipedia.org
Table 2: Hypothetical Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-hydroxy-4-(4-biphenylyl)cyclohexanone | 85 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-hydroxy-4-(4-styrylphenyl)cyclohexanone | 78 |
| Note: The data in this table is illustrative and based on general conditions reported for Suzuki-Miyaura and Heck reactions of similar aryl bromides. Specific experimental results for this compound may vary. |
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the cyclohexanone and hydroxyl groups are not strongly activating or deactivating. Therefore, nucleophilic aromatic substitution (SNA_r) would likely require harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a transient Meisenheimer complex. masterorganicchemistry.com
Metal-Halogen Exchange Reactions
The bromine atom of the bromophenyl group can be readily exchanged with a metal, most commonly lithium or magnesium, to form an organometallic intermediate. wikipedia.org This metal-halogen exchange is typically achieved by treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium) or magnesium metal. The resulting aryllithium or Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions to introduce a wide range of functional groups. However, the presence of the acidic hydroxyl proton and the electrophilic ketone carbonyl in this compound complicates this transformation, as these functional groups would react with the highly basic and nucleophilic organometallic reagent. Therefore, protection of the hydroxyl and ketone groups would be necessary before attempting a metal-halogen exchange.
Rearrangement Reactions and Fragmentations
Under certain conditions, this compound and its derivatives can undergo rearrangement and fragmentation reactions. For instance, if the ketone is reduced and the tertiary alcohol is part of a 1,2-diol system, a pinacol-type rearrangement can be induced under acidic conditions. masterorganicchemistry.comwikipedia.org This rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocation, leading to a rearranged carbonyl compound. chemistrysteps.com
In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion would be observed, and key fragmentation pathways would likely involve the loss of water from the tertiary alcohol, cleavage of the cyclohexanone ring, and fragmentation of the bromophenyl moiety.
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions discussed above have been extensively studied. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the catalytic cycles are well-established and involve a series of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination steps. libretexts.orgwikipedia.org
The dehydration of the tertiary alcohol proceeds through a well-understood E1 mechanism involving a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate and the regioselectivity of the resulting alkene.
For nucleophilic aromatic substitution, the formation and stability of the Meisenheimer complex are crucial. The nature of the nucleophile, the leaving group, and any activating or deactivating groups on the aromatic ring all play a significant role in the reaction's feasibility and outcome. masterorganicchemistry.com Metal-halogen exchange is a rapid and often equilibrium-driven process, with the position of the equilibrium being influenced by the relative stability of the organometallic species involved. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactions
The reactivity of this compound is primarily centered around the carbonyl group and the tertiary alcohol. Reactions involving this compound can be analyzed from both kinetic and thermodynamic standpoints.
Kinetic Aspects:
The kinetics of reactions involving the carbonyl group, such as nucleophilic addition, are influenced by both steric and electronic factors. The 4-position substituents, a bromophenyl group and a hydroxyl group, are remote from the immediate vicinity of the carbonyl carbon. However, they can exert through-space and through-bond electronic effects.
The hydroxyl group at the 4-position can participate in intramolecular hydrogen bonding, which could influence the conformation of the cyclohexanone ring and, consequently, the accessibility of the carbonyl group to incoming nucleophiles.
For a typical nucleophilic addition reaction, such as the addition of a Grignard reagent, the rate of reaction would be dependent on the concentration of both the ketone and the nucleophile. The general rate law can be expressed as:
Rate = k[this compound][Nucleophile]
The rate constant, k, would be influenced by temperature, solvent, and the nature of the nucleophile. For instance, a more reactive (less stable) Grignard reagent would likely lead to a faster reaction rate.
Thermodynamic Aspects:
The thermodynamics of reactions involving this compound are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.
The relative stability of the reactants and products determines the equilibrium position of a reversible reaction. For instance, in the case of cyanohydrin formation (addition of HCN), the equilibrium can be influenced by the electronic nature of the substituents on the cyclohexanone ring.
Below is a hypothetical data table illustrating the potential thermodynamic parameters for the addition of a generic nucleophile to this compound compared to cyclohexanone. The values are illustrative and intended to demonstrate the expected trends.
| Reaction | ΔH° (kJ/mol) (Illustrative) | ΔS° (J/mol·K) (Illustrative) | ΔG° at 298 K (kJ/mol) (Illustrative) |
| Cyclohexanone + Nu⁻ → Product | -55 | -120 | -19.24 |
| This compound + Nu⁻ → Product | -50 | -115 | -15.73 |
Note: This data is illustrative. Actual experimental values are not available in the reviewed literature.
The slightly less negative enthalpy and entropy changes for the substituted cyclohexanone could be attributed to the steric and electronic effects of the substituents, which may slightly destabilize the product relative to the unsubstituted case.
Transition State Analysis and Reaction Pathway Elucidation
The elucidation of reaction pathways and the analysis of transition states are crucial for understanding the stereochemical outcomes and the factors controlling the reaction rates.
Transition State Analysis:
For a nucleophilic addition to the carbonyl group of this compound, the transition state is a critical point on the potential energy surface. In this state, the nucleophile is partially bonded to the carbonyl carbon, and the C=O π-bond is partially broken. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral.
The stereochemistry of the addition is often governed by the trajectory of the incoming nucleophile. For cyclohexanones, nucleophilic attack can occur from either the axial or equatorial face, leading to different stereoisomeric products. The preferred pathway is the one with the lower energy transition state. The Felkin-Anh model and Cieplak model are often used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones.
In the case of this compound, the bulky 4-substituents would likely favor a chair-like conformation. The approach of a nucleophile would be influenced by the steric hindrance posed by these groups. Theoretical models suggest that for many nucleophiles, axial attack is kinetically favored as it avoids torsional strain with the adjacent equatorial hydrogens that would arise from equatorial attack.
Reaction Pathway Elucidation:
A common reaction involving a ketone like this compound is the Grignard reaction. The reaction pathway can be described as follows:
Coordination: The magnesium atom of the Grignard reagent (R-MgX) coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The carbanionic part of the Grignard reagent attacks the carbonyl carbon. This is the rate-determining step and proceeds through the transition state described above.
Intermediate Formation: A tetrahedral intermediate, a magnesium alkoxide, is formed.
Protonation: Subsequent workup with a protic source (e.g., dilute acid) protonates the alkoxide to yield the final tertiary alcohol product.
The presence of the 4-hydroxy group in the starting material could potentially complicate the reaction by reacting with the Grignard reagent, which is also a strong base. This would consume the Grignard reagent and would necessitate the use of excess reagent or protection of the hydroxyl group prior to the reaction.
A hypothetical reaction coordinate diagram for the addition of a Grignard reagent is presented below.
| Step | Reactants | Transition State | Intermediate/Product |
| 1. Nucleophilic Addition | This compound + R-MgX | [Complex with partial bond formation between R and carbonyl C, and partial bond breaking of C=O π-bond]‡ | Magnesium alkoxide of 1-alkyl-4-(4-bromophenyl)-1,4-dihydroxycyclohexane |
| 2. Protonation (Workup) | Magnesium alkoxide + H₃O⁺ | [Proton transfer from H₃O⁺ to the alkoxide oxygen]‡ | 1-Alkyl-4-(4-bromophenyl)-1,4-dihydroxycyclohexane |
Note: This table represents a simplified, illustrative reaction pathway. The actual mechanism can be more complex.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4-(4-Bromophenyl)-4-hydroxycyclohexanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.
¹H NMR Spectroscopy: The aromatic region would feature two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-2' and H-6') would appear as one doublet, while the protons meta to the bromine atom (H-3' and H-5') would appear as another, slightly upfield.
The cyclohexanone ring protons would present more complex signals due to their diastereotopic nature (axial and equatorial positions) and spin-spin coupling. The protons on the carbons adjacent to the carbonyl group (C-2 and C-6) and the carbon bearing the substituents (C-3 and C-5) would show distinct chemical shifts. The hydroxyl proton (-OH) would typically appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for all 12 carbon atoms. The carbonyl carbon (C-1) would be the most downfield signal, typically appearing around 210 ppm. The quaternary carbon attached to both the bromophenyl group and the hydroxyl group (C-4) would be observed around 70-80 ppm. The carbons of the bromophenyl ring would show four distinct signals, with the carbon atom bonded to bromine (C-4') exhibiting a characteristic shift due to the halogen's electronic effect. The aliphatic carbons of the cyclohexane (B81311) ring (C-2, C-3, C-5, C-6) would appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.50 | d | ~8.5 |
| H-3', H-5' | 7.40 | d | ~8.5 |
| H-2ax, H-6ax | 2.50 - 2.70 | m | - |
| H-2eq, H-6eq | 2.30 - 2.50 | m | - |
| H-3ax, H-5ax | 2.00 - 2.20 | m | - |
| H-3eq, H-5eq | 1.80 - 2.00 | m | - |
| -OH | Variable | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~210 |
| C-1' | ~145 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~131 |
| C-4' (C-Br) | ~122 |
| C-4 (C-OH) | ~75 |
| C-2, C-6 | ~38 |
| C-3, C-5 | ~34 |
To unambiguously assign the predicted signals and confirm the molecular structure, several 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and, more importantly, map the connectivity within the cyclohexanone ring. For instance, correlations would be observed between the geminal protons on C-2 (H-2ax/H-2eq) and the vicinal protons on C-3 (H-2ax/H-3ax, H-2ax/H-3eq, etc.).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. Each CH and CH₂ group in the molecule would produce a cross-peak connecting the ¹H and ¹³C chemical shifts of the directly attached atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons on the aromatic ring (H-2'/H-6' and H-3'/H-5') would show correlations to the quaternary carbon C-4. The protons on the cyclohexane ring (H-3/H-5) would also show a key correlation to C-4, confirming the attachment point of the ring to the substituted carbon.
The cyclohexanone ring exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, two chair conformers are possible, differing in the axial or equatorial orientation of the 4-bromophenyl and hydroxyl groups.
NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), can provide insight into the preferred conformation. The magnitude of the vicinal coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons is characteristically different. A larger coupling constant (typically 8-13 Hz) is expected for an axial-axial relationship, while smaller values (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.
Studies on similar molecules, such as benzoic acid esters of 4-hydroxycyclohexanone (B83380), have shown that the conformational equilibrium can be influenced by the polarity of the substituents. bas.bg For this compound, it is generally expected that the bulky 4-bromophenyl group would preferentially occupy the equatorial position to minimize steric hindrance. This would place the hydroxyl group in the axial position. Low-temperature NMR experiments could be used to slow the rate of chair-chair interconversion, potentially allowing for the observation of signals from both individual conformers and a precise determination of their relative populations.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). rjpbcs.com This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₂H₁₃BrO₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
| [C₁₂H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 268.0097 |
| [C₁₂H₁₃⁸¹BrO₂]⁺ | ⁸¹Br | 269.0076 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. nih.govchemicalbook.com The fragmentation of this compound would likely proceed through several key pathways:
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion, leading to a significant fragment ion.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones. This could lead to the loss of ethylene (B1197577) (C₂H₄) or other small fragments.
Cleavage of the Cyclohexane Ring: The ring can undergo various cleavages. A prominent fragmentation would likely involve the cleavage of the C-C bonds adjacent to the C-4 quaternary carbon, leading to the separation of the bromophenyl group from the cyclohexane moiety.
Fragments from the Bromophenyl Group: The bromophenyl cation itself or fragments resulting from the loss of bromine from larger fragments would also be expected.
The analysis of these fragmentation patterns allows for a piece-by-piece confirmation of the compound's structure, corroborating the data obtained from NMR spectroscopy.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insights into the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the conformation, bond parameters, and the intricate network of non-covalent interactions that govern the crystal packing of molecules like this compound. While a dedicated single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, a comprehensive structural profile can be constructed based on the analysis of its constituent functional groups, closely related analogs, and established principles of crystal engineering.
For a molecule of this nature, a monoclinic or orthorhombic crystal system would be commonly expected. The molecular structure is characterized by a central six-membered cyclohexanone ring substituted at the C4 position with both a hydroxyl (-OH) group and a 4-bromophenyl group. The geometry of the phenyl ring is planar, while the sp³ hybridized carbons of the cyclohexanone ring adopt a non-planar conformation.
Key geometric parameters, such as the lengths of the C-Br, C-O, C=O, and various C-C bonds, as well as the bond angles, are critical for a complete structural description. Based on data from analogous structures and standard bond lengths, the molecular geometry can be reliably predicted.
| Predicted Crystal Data | |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths | Predicted Value (Å) |
| C-Br | ~1.90 |
| C-OH | ~1.43 |
| C=O | ~1.21 |
| C-C (aromatic) | ~1.39 |
| C-C (aliphatic) | ~1.54 |
| C(aliphatic)-C(aromatic) | ~1.51 |
| Selected Bond Angles | Predicted Value (°) |
| C-C-C (in ring) | ~111 |
| C-C=O | ~120 |
| C(ring)-C(4)-OH | ~109.5 |
| C(ring)-C(4)-C(phenyl) | ~109.5 |
This leaves two primary conformational possibilities for the hydroxyl group: it can be oriented in either an axial or an equatorial position. The preference between these two conformers is subtle and can be influenced by the demands of the crystal packing environment, particularly the formation of intermolecular hydrogen bonds. The orientation of the hydroxyl group has significant implications for the directionality and type of hydrogen bonding networks that can form within the crystal. Conformational studies on related 1-phenylcyclohexane derivatives support the preference for the phenyl group to occupy an equatorial position acs.org.
The solid-state architecture of this compound is directed by a combination of strong and weak non-covalent interactions, which collectively stabilize the crystal lattice. The presence of hydroxyl, carbonyl, phenyl, and bromo functional groups allows for a rich variety of interactions.
Hydrogen bonds are among the strongest intermolecular forces directing the assembly of the crystal structure. The hydroxyl group (-OH) is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are effective hydrogen bond acceptors biosynth.comnih.gov. The most probable hydrogen bonding motif involves the hydroxyl group of one molecule donating a proton to the carbonyl oxygen of a neighboring molecule (O-H···O=C).
This interaction frequently leads to the formation of centrosymmetric dimers, characterized by an R²₂(8) graph set motif nih.gov. Depending on the conformation of the hydroxyl group (axial vs. equatorial), these dimers can then assemble into more extended one-, two-, or three-dimensional networks. If the hydroxyl oxygen also acts as an acceptor, more complex helical or sheet-like structures can arise mdpi.com.
| Interaction | D-H···A | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|
| Hydroxyl-Carbonyl | O-H···O=C | 2.6 - 2.9 | 160 - 180 |
| Hydroxyl-Hydroxyl | O-H···OH | 2.7 - 3.0 | 150 - 170 |
The bromine atom in the 4-bromophenyl group can participate in halogen bonding, a highly directional non-covalent interaction acs.orgacs.org. The electron-withdrawing nature of the C-Br covalent bond creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom, opposite to the C-Br bond manchester.ac.uk. This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as the lone pair of the carbonyl or hydroxyl oxygen mdpi.comacs.org.
These C-Br···O halogen bonds are geometrically distinct, with the C-Br···O angle approaching linearity (≈180°) acs.org. Halogen bonding can act as a complementary force to hydrogen bonding, influencing the crystal packing in ways that might not be accessible through hydrogen bonds alone nih.gov. The interaction can be classified as Type II (where the C-Br···X angle is near 180° and the Br···X-C angle is near 90°), which is considered a true halogen bond, or Type I, which is a more symmetric contact resulting from crystal packing effects nih.govmanchester.ac.uk.
Weaker, yet cumulatively significant, interactions also play a crucial role. The electron-rich π-system of the 4-bromophenyl ring is a key participant in these interactions.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of one another. This interaction is typically not a perfect face-to-face sandwich but is often parallel-displaced, where the rings are offset to minimize π-electron repulsion and maximize attractive dispersion forces. This type of interaction helps to organize the molecules into columns or layers within the crystal ucl.ac.uk.
The interplay of these varied intermolecular forces—strong hydrogen and halogen bonds providing primary directionality, and weaker C-H···π and π-π interactions providing stabilization—dictates the final, most thermodynamically stable, three-dimensional crystalline architecture of this compound.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, the spectra are characterized by the distinct vibrational modes of its constituent parts: the cyclohexanone ring, the hydroxyl group, and the 4-bromophenyl substituent. While a directly published spectrum for this specific compound is not available, a detailed analysis can be constructed from the well-established spectral data of its components.
The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone ring. Typically, for a saturated six-membered cyclic ketone, this band appears in the region of 1715-1710 cm⁻¹. qiboch.combartleby.commcmaster.ca The intensity and position of this peak can be subtly influenced by the conformation of the ring. qiboch.com
The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the tertiary alcohol is expected to appear in the 1150-1075 cm⁻¹ region. bartleby.com
The 4-bromophenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically around 3030 cm⁻¹. pressbooks.puborgchemboulder.com The carbon-carbon stretching vibrations within the aromatic ring usually produce a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.puborgchemboulder.com The substitution pattern on the benzene ring also influences the spectrum. For a 1,4-disubstituted (para) benzene ring, characteristic C-H out-of-plane bending bands are expected in the 850-800 cm⁻¹ region.
The carbon-bromine (C-Br) bond introduces a vibrational mode at lower frequencies. The C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹. uwosh.eduorgchemboulder.comlibretexts.org
In Raman spectroscopy, complementary information is obtained. While the polar C=O and O-H groups give strong IR signals, the non-polar aromatic ring C=C stretching and the C-Br stretching vibrations are expected to produce strong signals in the Raman spectrum.
Table of Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | bartleby.com |
| Carbonyl (C=O) | C=O Stretch | 1715-1710 | qiboch.combartleby.commcmaster.ca |
| Aromatic Ring | =C-H Stretch | ~3030 | pressbooks.puborgchemboulder.com |
| Aromatic Ring | C=C Stretch | 1600-1450 | pressbooks.puborgchemboulder.com |
| Cyclohexane Ring | -CH₂- Stretch | 3000-2850 | libretexts.org |
| Tertiary Alcohol | C-O Stretch | 1150-1075 | bartleby.com |
| Aromatic Ring | C-H Out-of-plane Bend | 850-800 | orgchemboulder.com |
| Bromophenyl Group | C-Br Stretch | 690-515 | uwosh.eduorgchemboulder.comlibretexts.org |
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and therefore does not produce an ECD spectrum. However, ECD becomes an exceptionally powerful tool for determining the absolute configuration of its chiral derivatives.
Chirality would be introduced into this system if, for example, another substituent were added to the cyclohexanone ring at a position other than C4, breaking the plane of symmetry. For instance, α-substituted chiral cyclohexanones are a class of compounds where ECD has been successfully applied. nih.gov
The application of ECD to determine the stereochemistry of a chiral derivative of this compound would rely on the "exciton chirality method" or by analyzing the Cotton effects arising from the electronic transitions of the chromophores. nih.gov The two primary chromophores in the molecule are the bromophenyl group and the carbonyl group.
A study on α-chiral cyclohexanones demonstrated that their enantiomers could be discriminated by forming diastereomeric complexes with a chiral metal complex, which then exhibit distinct ECD spectra. nih.gov Another approach involves the direct measurement of the ECD spectrum of the chiral derivative. The sign and intensity of the Cotton effects, particularly the n→π* transition of the ketone chromophore (typically around 280-300 nm), are highly sensitive to the stereochemistry of the adjacent chiral centers. The Octant Rule is an empirical rule often used to predict the sign of the Cotton effect for chiral ketones based on the spatial arrangement of substituents relative to the carbonyl group.
Therefore, while this compound itself is ECD silent, the synthesis of its chiral analogues would open the door to the use of ECD spectroscopy as a rapid and sensitive method for the unambiguous assignment of their absolute stereochemistry. nih.govnih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(4-Bromophenyl)-4-hydroxycyclohexanone.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process is performed using methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p). materialsciencejournal.orgresearchgate.net The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related bromophenyl derivative, the C-Br bond length was computationally determined to be 1.7549 Å. materialsciencejournal.org The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during this process.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Similar Chalcone (B49325) Derivative.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.2441 |
| C=C | 1.3453 | |
| C-Cl* | 1.7549 | |
| O-H | 1.0845 | |
| Hydrogen Bond | O-H···O | 1.6372 |
| Note: Data from (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a structurally related compound, used for illustrative purposes. materialsciencejournal.org |
DFT calculations are widely used to predict various spectroscopic properties. By calculating the magnetic shielding around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netorientjchem.org These theoretical shifts are often correlated with experimental data to confirm the molecular structure. researchgate.net
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. orientjchem.orgnih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, or C-Br bending vibrations. orientjchem.org For example, in a related compound, C-Br stretching vibrations were theoretically predicted to appear below 700 cm⁻¹. orientjchem.org
Electronic Circular Dichroism (ECD) spectra, which are crucial for determining the absolute configuration of chiral molecules, can also be predicted using time-dependent DFT (TD-DFT) methods.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Thiazole Compound.
| Assignment | Experimental (FT-IR) | Calculated (B3LYP) |
| C-H stretching (aromatic) | 3100-3000 | 3014-3151 |
| C-H bending | 1066-1259 | 1000-1300 (expected range) |
| C-Br stretching | < 700 | 648, 406 |
| Note: Data from 4-(4'-Bromophenyl)-2-mercaptothiazole used for illustrative purposes. orientjchem.org |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net
Table 3: Frontier Molecular Orbital Energies from DFT Calculations for a Related Formamidine Compound.
| Parameter | Energy (eV) |
| E(HOMO) | -5.97 |
| E(LUMO) | -0.85 |
| Energy Gap (ΔE) | 5.12 |
| Note: Data from (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine used for illustrative purposes. researchgate.net |
Study of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are vital in determining the supramolecular assembly and crystal packing of molecules.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These distances are mapped onto the surface, highlighting different types of intermolecular contacts.
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Similar Compounds.
| Intermolecular Contact | Compound A (%) nih.gov | Compound B (%) erciyes.edu.tr | Compound C (%) nih.gov |
| H···H | 19.5 | 41.1 | 36.2 |
| Br···H / H···Br | 11.7 | 24.5 | 10.8 |
| O···H / H···O | 11.0 | 16.9 | - |
| C···H / H···C | 15.5 | 8.2 | 21.6 |
| N···H / H···N | 17.3 | - | 12.2 |
| Note: Data from related bromophenyl-containing crystal structures used for illustrative purposes. Compound A: C₁₅H₁₀BrN₃O₂S, Compound B: 4,5-dibromo-2-(4-methoxyphenyl)-...-pyridin-1-one, Compound C: 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl...-carbonitrile. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). wiley-vch.de This theory can define atoms within a molecule and characterize the chemical bonds and other interactions between them. wiley-vch.denih.gov
Noncovalent Interaction (NCI) Plot Analysis
Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. wikipedia.orgchemtools.org This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of noncovalent interactions are identified as areas of low electron density and a small reduced density gradient. chemtools.org The nature of these interactions is then typically distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, often represented by a color scale on the NCI plot isosurfaces. chemtools.org
For this compound, an NCI plot would be expected to reveal several key interactions:
Intramolecular Hydrogen Bonding: A prominent feature would likely be an attractive interaction between the hydroxyl group's hydrogen atom and the carbonyl oxygen. This would appear as a distinct, colored isosurface between these two functional groups, indicative of a stabilizing hydrogen bond.
Steric Repulsion: Due to the chair conformation of the cyclohexanone (B45756) ring and the presence of bulky substituents, some degree of steric strain is anticipated. This would be visualized as reddish or brownish isosurfaces in regions where atoms are in close proximity, indicating repulsive interactions.
Van der Waals Interactions: Weaker, attractive van der Waals forces would be expected across various parts of the molecule, particularly involving the phenyl ring and the cyclohexane (B81311) core. These would be represented by more diffuse, greenish isosurfaces.
Halogen Bonding: The bromine atom on the phenyl ring could potentially engage in halogen bonding, a type of noncovalent interaction where the halogen acts as an electrophilic species. This would be seen as a region of weak to moderate attraction.
Hirshfeld surface analysis, a related technique, on similar bromophenyl compounds has shown that H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts are significant contributors to the crystal packing, which reflects the types of noncovalent interactions present. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. nih.gov It allows for the investigation of charge transfer events and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov
In the context of this compound, NBO analysis would likely highlight:
Hyperconjugative Interactions in the Cyclohexane Ring: Significant interactions would be expected between the axial C-H bonds and the antibonding orbitals of adjacent C-C bonds, contributing to the stability of the chair conformation.
Influence of Substituents: The electron-withdrawing nature of the carbonyl group and the bromine atom would influence the electron distribution throughout the molecule. NBO analysis would quantify this by showing charge transfer from the cyclohexane ring and the phenyl group towards these electronegative centers.
Intramolecular Hydrogen Bond Interactions: The NBO analysis would provide a quantitative measure of the charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond of the hydroxyl group, confirming the presence and strength of the intramolecular hydrogen bond. Studies on 2-substituted cyclohexanones have demonstrated the utility of NBO analysis in understanding the conformational preferences arising from such electronic interactions. tandfonline.comtandfonline.com
A hypothetical table of selected NBO analysis results for the intramolecular hydrogen bond in this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(O) of C=O | σ*(O-H) of -OH | Value |
Note: The "Value" in the E(2) column is a placeholder, as specific computational data for this molecule is not available. This value would quantify the strength of the intramolecular hydrogen bond.
Reaction Mechanism Modeling
Computational chemistry is a valuable tool for elucidating the pathways and energetics of chemical reactions. rsc.orgrsc.org
Computational Elucidation of Reaction Pathways and Energy Barriers
By employing methods like Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying transition states and intermediates. rsdjournal.org For this compound, computational modeling could be used to study various reactions, such as its synthesis or subsequent transformations. For instance, in a nucleophilic addition to the carbonyl group, calculations could predict whether the nucleophile will attack from the axial or equatorial face, providing insights into the stereoselectivity of the reaction. The energy barriers (activation energies) for different pathways can be calculated, allowing for the prediction of the most likely reaction mechanism.
Solvent Effects in Computational Studies
Solvents can significantly influence reaction rates and mechanisms. rsc.org Computational studies can account for solvent effects through either implicit or explicit solvent models. numberanalytics.com Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. For reactions involving this compound, the choice of solvent could alter the stability of charged intermediates or transition states. For example, a polar protic solvent could stabilize the transition state of a nucleophilic addition by hydrogen bonding, thereby lowering the activation energy compared to a nonpolar aprotic solvent. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com While often applied to larger systems like proteins or polymers, MD simulations can also provide valuable information for smaller molecules by exploring their conformational landscape and dynamics in different environments. nih.govmdpi.com
For this compound, an MD simulation could be used to:
Explore Conformational Isomers: The simulation could reveal the relative stabilities and rates of interconversion between different chair and boat conformations of the cyclohexanone ring.
Study Solvation: By simulating the molecule in a box of explicit solvent molecules, one can study the structure and dynamics of the solvation shell around the molecule. This can provide insights into how the solvent interacts with the different functional groups. nih.govnih.gov
Analyze Intramolecular Dynamics: MD simulations can track the fluctuations of bond lengths, angles, and dihedrals over time, providing a dynamic picture of the intramolecular hydrogen bond and other flexible parts of the molecule.
The following table summarizes the key computational methods and their potential applications to the study of this compound.
| Computational Method | Key Information Provided | Potential Application to this compound |
| Noncovalent Interaction (NCI) Plot Analysis | Visualization of noncovalent interactions (hydrogen bonds, van der Waals, steric clashes). | Identification of intramolecular hydrogen bonding, steric strain, and other weak interactions. |
| Natural Bond Orbital (NBO) Analysis | Quantitative analysis of charge transfer and hyperconjugative interactions. | Quantification of intramolecular hydrogen bond strength and electronic effects of substituents. |
| Reaction Mechanism Modeling | Elucidation of reaction pathways, transition states, and energy barriers. | Prediction of stereoselectivity in nucleophilic additions and elucidation of synthetic pathways. |
| Molecular Dynamics (MD) Simulations | Time-dependent behavior, conformational dynamics, and solvation. | Exploration of conformational isomers, analysis of solvation shell structure, and intramolecular dynamics. |
4 4 Bromophenyl 4 Hydroxycyclohexanone As a Building Block in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds Incorporating the Cyclohexanone (B45756) Core
The reactivity of the ketone and hydroxyl functionalities within 4-(4-Bromophenyl)-4-hydroxycyclohexanone makes it an attractive precursor for a range of heterocyclic compounds. The cyclohexanone core can be integrated into new ring systems through various classical and modern synthetic methodologies.
Pyrrole (B145914) Derivatives
The synthesis of pyrrole rings, a common motif in pharmaceuticals and natural products, is frequently accomplished via the Paal-Knorr synthesis. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions. organic-chemistry.org
While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one. A potential synthetic route would involve an initial alpha-functionalization of the ketone to introduce a second carbonyl group or its synthetic equivalent. This transformation would generate the necessary 1,4-dicarbonyl skeleton, which could then undergo the Paal-Knorr cyclization with an amine to yield a highly substituted pyrrole derivative incorporating the 4-(4-bromophenyl)-4-hydroxy moiety. This two-step approach highlights the compound's role as a foundational building block for more complex heterocyclic structures.
Table 1: Representative Paal-Knorr Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 1,4-Dicarbonyl Compound | Primary Amine (R-NH₂) | Acid catalyst (e.g., Acetic Acid) | N-Substituted Pyrrole |
| 1,4-Dicarbonyl Compound | Ammonia (NH₃) | Acid catalyst | N-H Pyrrole |
This table illustrates the general Paal-Knorr reaction. The specific conversion of this compound to a 1,4-dicarbonyl precursor would be a required preliminary step.
Spiroheterocyclic Compounds
Spiroheterocycles, compounds where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. The carbonyl carbon of this compound is a prime site for the construction of a spiro center.
Theoretically, this compound can react with various bifunctional nucleophiles to generate spiroheterocycles. For example, condensation with amino-alcohols (like 2-aminoethanol) or diamines (like ethane-1,2-diamine) under appropriate catalytic conditions could lead to the formation of spiro-oxazolidines or spiro-imidazolidines, respectively. Similarly, reaction with dithiols such as ethane-1,2-dithiol would yield spiro-dithiolanes. While this represents a viable synthetic strategy for leveraging the ketone's reactivity, specific examples utilizing this compound are not extensively documented in scientific literature.
Other Nitrogen- and Oxygen-Containing Scaffolds
Beyond pyrroles and simple spirocycles, this compound is a suitable substrate for multicomponent reactions that build other complex heterocyclic scaffolds. The Gewald reaction, for instance, is a powerful method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. arkat-usa.org The ketone functionality and the adjacent α-methylene protons in this compound make it an ideal candidate for this transformation, potentially yielding a thiophene (B33073) ring fused or substituted with the cyclohexyl core.
Table 2: General Scheme of the Gewald Reaction
| Reactants | Catalyst/Reagents | Product Type |
|---|---|---|
| Ketone, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine, Triethylamine) | 2-Aminothiophene |
This table outlines the general components of the Gewald reaction, for which this compound could serve as the ketone component.
Furthermore, drawing parallels from the reactivity of the parent compound, 4-hydroxycyclohexanone (B83380), other synthetic avenues can be proposed. researchgate.net The Claisen-Schmidt condensation of 4-hydroxycyclohexanone with substituted aldehydes is a known method for producing α,α'-bis(substituted-benzylidene)cycloalkanones. researchgate.net Applying this logic, this compound could react with various aromatic or heterocyclic aldehydes to create a diverse array of chalcone-like molecules, which are themselves important intermediates for synthesizing nitrogen- and oxygen-containing heterocycles like pyrimidines and pyrazoles.
Precursor for Advanced Polymeric Materials and Macromolecules
The structural features of this compound suggest its potential, though less explored, application as a building block for novel polymers.
Design and Synthesis of Monomers for Polymerization
For this compound to be used in polymer synthesis, it would first need to be converted into a suitable monomer. The hydroxyl group and the bromo-aromatic ring are key handles for such modifications. For instance, the tertiary hydroxyl group could be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer capable of undergoing free-radical polymerization.
Alternatively, the bromine atom on the phenyl ring could participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link with other monomers. A bifunctional monomer could be designed by, for example, converting the ketone into a second reactive group, allowing for step-growth polymerization. However, the development of specific monomers derived from this compound is not a widely reported area of research.
Investigation of Polymer Properties Derived from the Compound
As the synthesis of polymers from this compound is not well-documented, the properties of such materials remain hypothetical. If polymers were to be synthesized, the inclusion of the bulky 4-hydroxy-4-(4-bromophenyl)cyclohexyl moiety as a side group would be expected to significantly influence the material's properties. It would likely increase the polymer's glass transition temperature (Tg) due to steric hindrance restricting chain mobility. The bromine atom would enhance flame retardancy and could also be a site for post-polymerization modification. The polar hydroxyl group could improve adhesion and modify solubility characteristics. Extensive research would be required to synthesize these potential polymers and characterize their thermal, mechanical, and optical properties.
Role in the Design and Synthesis of Functional Molecules
The strategic placement of the hydroxyl, ketone, and bromophenyl groups on the cyclohexanone framework endows this compound with significant potential as a scaffold for creating diverse molecular libraries. This potential is particularly evident in the fields of medicinal chemistry and chemical biology.
Scaffold for Analog Synthesis and Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable starting point for generating a variety of analogs for structure-activity relationship (SAR) studies. The term "scaffold" in this context refers to a core molecular structure upon which various modifications can be made to explore how these changes affect the properties of the resulting compounds. researchgate.netbiosynth.com
The key structural features of this compound that make it amenable to analog synthesis include:
The Ketone Group: This functionality can undergo a wide range of reactions, such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing substituents, and Wittig-type reactions to form carbon-carbon double bonds.
The Tertiary Hydroxyl Group: This group can be a site for etherification or esterification, allowing for the introduction of diverse chemical moieties. Dehydration of this alcohol can also lead to the formation of an alkene, providing another avenue for functionalization.
The Bromophenyl Group: The bromine atom on the phenyl ring is a key handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful reactions enable the introduction of a wide array of substituents onto the aromatic ring, dramatically increasing the chemical space that can be explored.
The systematic modification of these positions allows for a detailed investigation of how different substituents and their spatial arrangement influence the physicochemical properties of the resulting molecules. While direct SAR studies on this compound are not extensively documented, the principles are well-established in medicinal chemistry. For instance, studies on related scaffolds like chalcones and 4-hydroxycoumarins demonstrate how systematic structural modifications can lead to the optimization of desired properties. researchgate.netscbt.com
Table 1: Potential Modifications of the this compound Scaffold for SAR Studies
| Reactive Site | Type of Modification | Potential New Functionality | Example Reaction |
| Ketone | Reduction | Secondary Alcohol | Sodium borohydride (B1222165) reduction |
| Ketone | Reductive Amination | Amine | Reaction with an amine and a reducing agent |
| Tertiary Hydroxyl | Etherification | Ether | Williamson ether synthesis |
| Tertiary Hydroxyl | Dehydration | Alkene | Acid-catalyzed elimination |
| Bromophenyl | Cross-Coupling | Substituted Phenyl | Suzuki coupling with a boronic acid |
| Bromophenyl | Amination | Arylamine | Buchwald-Hartwig amination |
Synthetic Intermediates for Probes and Ligands for Chemical Biology Research
In the realm of chemical biology, small molecules are indispensable tools for probing biological systems. These molecular probes and ligands are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to modulate their activity. The this compound scaffold serves as a valuable intermediate in the synthesis of such molecules.
The development of chemical probes often requires a modular synthesis that allows for the incorporation of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling. The functional handles present in this compound are well-suited for this purpose. For example, the bromine atom can be replaced with an azide (B81097) or alkyne group via nucleophilic substitution or cross-coupling reactions, enabling the use of "click chemistry" for the facile attachment of reporter tags.
Furthermore, the synthesis of high-affinity ligands for biological targets often relies on the precise spatial arrangement of pharmacophoric features. The rigid cyclohexanone core of this compound can serve as a three-dimensional scaffold to present various functional groups in a defined orientation. For example, derivatives of 4-hydroxy-4-phenylpiperidines, which share a similar structural motif, have been synthesized and evaluated as high-affinity ligands for the nociceptin (B549756) receptor. This highlights the potential of the 4-aryl-4-hydroxycyclohexanone framework in designing ligands for G protein-coupled receptors and other protein targets.
While specific examples of probes or ligands derived directly from this compound are not prominent in the literature, the synthetic versatility of this compound makes it an attractive starting point for such endeavors. The ability to independently modify the ketone, hydroxyl, and aryl functionalities allows for the systematic optimization of binding affinity and selectivity for a target of interest.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthesis Approaches for Chiral Analogs
The central carbon atom bearing both the hydroxyl and the 4-bromophenyl groups in 4-(4-Bromophenyl)-4-hydroxycyclohexanone is a stereocenter. The development of methods to control this stereochemistry is a significant area of future research. The synthesis of enantiomerically pure analogs is crucial, as different enantiomers of a molecule often exhibit distinct biological activities.
Research is anticipated to focus on asymmetric reduction of a precursor diketone or the enantioselective addition of a 4-bromophenyl Grignard reagent to 1,4-cyclohexanedione (B43130). Strategies may employ chiral catalysts to achieve high enantiomeric excess (ee). An efficient approach to similar 4,4-disubstituted cyclohexenones in high enantiomeric purity has been demonstrated using metalation and alkylation of chiral bicyclic lactams, suggesting a viable route for producing chiral precursors to the target compound. scispace.com The use of chiral borohydride (B1222165) reagents, which have proven effective in the reduction of prochiral ketones to yield alcohols with high optical purity, presents another potential method. scispace.com
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Chiral Auxiliary/Ligand Example | Target Transformation | Potential Outcome |
|---|---|---|---|
| Chiral Borohydride Reagent | (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol | Asymmetric reduction of a precursor ketone | High enantiomeric excess of one alcohol enantiomer. researchgate.net |
| Cinchona Alkaloid Organocatalyst | Squaramide-based catalysts | Asymmetric Michael addition to an α,β-unsaturated ketone precursor | Enantioselective formation of the quaternary stereocenter. rsc.org |
Exploration of Organocatalytic Transformations Involving the Compound
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for transforming this compound. The ketone functionality is a prime target for a variety of organocatalytic reactions. Future research will likely explore transformations such as enantioselective alpha-functionalization, Michael additions, and aldol (B89426) reactions.
For instance, cinchona alkaloid-based catalysts have been successfully used in enantioselective [4+2] cyclizations and Michael additions involving cyclic ketones. rsc.orgrsc.org Applying these catalysts to this compound could lead to the synthesis of complex, chiral spirocyclic or fused-ring systems. The development of novel C2-symmetric squaramide-based primary diamines has shown promise in the asymmetric addition of 4-hydroxy-functionalized pyranones to unsaturated ketones, a methodology that could be adapted for the target compound. rsc.org
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry. A continuous-flow process could involve the reaction of isobutylbenzene (B155976) with propionic acid using a triflic acid catalyst, which has been demonstrated for the synthesis of Ibuprofen. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
The synthesis of other active pharmaceutical ingredients, such as Rolipram and Rufinamide, has been successfully demonstrated in continuous-flow systems, highlighting the feasibility of this technology for complex molecules. mdpi.com Integrating the synthesis of this compound into a multi-step continuous process could streamline the production of derivatives and facilitate rapid library generation.
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Simple, by extending run time |
| Safety | Higher risk with large volumes of reagents | Improved, small reaction volumes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, excellent temperature control |
| Process Control | Limited, manual adjustments | Precise, automated control of parameters. mdpi.com |
| Productivity | Lower, includes downtime between batches | Higher, continuous operation |
Theoretical Predictions of Novel Reactivities and Applications
Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can provide insights into its conformational preferences, electronic properties, and potential reaction pathways.
Using methods such as Density Functional Theory (DFT), researchers can model transition states to predict the feasibility and stereochemical outcome of proposed reactions. This can accelerate the development of new synthetic methods, such as the organocatalytic transformations mentioned previously. Furthermore, computational screening can identify potential biological targets by docking the molecule into the active sites of various proteins, suggesting new avenues for its application in medicinal chemistry. The physicochemical parameters of related 4-hydroxy-cyclohexanone derivatives have been estimated to predict bioavailability, demonstrating the utility of computational approaches in drug discovery. researchgate.net
Application as a Key Intermediate in the Synthesis of Structurally Diverse Chemical Libraries
The structure of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. The molecule possesses two key points for diversification: the ketone and the bromophenyl group.
The ketone can be subjected to a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse substituents. The 4-hydroxycyclohexanone (B83380) scaffold has been used to prepare libraries of C5-curcuminoid derivatives with potential antiproliferative activity. researchgate.net The bromophenyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, alkyl, and alkynyl groups, further expanding the chemical space of the library. The synthesis of coumarin-triazole hybrids has utilized similar strategies to create libraries of potential cytotoxic agents. nih.gov This dual functionalization capacity enables the rapid, parallel synthesis of a large number of structurally distinct analogs, which can be screened for various biological activities.
Table 3: Potential Diversification Reactions for Library Synthesis
| Reaction Site | Reaction Type | Reagent Class | Resulting Functionality |
|---|---|---|---|
| Ketone | Reductive Amination | Primary/Secondary Amines | Substituted Amines |
| Ketone | Wittig Reaction | Phosphonium Ylides | Alkenes |
| Ketone | Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated Ketones |
| Bromophenyl | Suzuki Coupling | Boronic Acids/Esters | Biaryls |
| Bromophenyl | Sonogashira Coupling | Terminal Alkynes | Aryl-Alkynes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
